molecular formula C7H6ClN3 B141025 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 7781-10-4

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B141025
CAS No.: 7781-10-4
M. Wt: 167.59 g/mol
InChI Key: BJGDLOLPALCTJQ-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 7-position of the pyrimidine ring. This compound is widely used as a pharmaceutical intermediate due to its versatility and unique structure .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are kinase enzymes . These enzymes play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell division, growth, and death .

Mode of Action

This compound interacts with its targets, the kinase enzymes, by inhibiting their activity . This inhibition interferes with the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell that is involved in cell division and death, and in tumor formation processes .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase enzymes and disruption of the JAK-STAT signaling pathway . This disruption can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves the use of dimethyl malonate as a starting material. The synthesis typically includes a series of steps such as alkylation, cyclization, and chlorination. For instance, the process may start with the alkylation of dimethyl malonate, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core, and finally chlorination to introduce the chlorine atom at the 4-position .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity. The presence of both the chlorine atom and the methyl group enhances its versatility as a pharmaceutical intermediate and its efficacy in medicinal applications .

Properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGDLOLPALCTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295499
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7781-10-4
Record name 7781-10-4
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Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Record name 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

According to Scheme 5, cesium carbonate (968 mg, 3 mmol) followed by methyl iodide (1 g, 7.1 mmol) was added to a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (121 mg, 0.79 mmol) in DMF (5 mL). The mixture was stirred at room temperature for 6 hours. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried, concentrated and column chromatographed to give 116 mg (88%) of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid. 1H NMR (360 MHz, DMSO-d6) 8.62 (s, 1H), 7.71 (s, 1H), 6.62 (s, 1H), 3.84 (s, 3H, CH3).
Name
cesium carbonate
Quantity
968 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
121 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Iodomethane (12.2 mL, 195 mmol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (15.0 g, 97.7 mmol) and cesium carbonate (47.7 g, 146.5 mmol) in DMF (200 mL). The reaction mixture was stirred at room temperature 1 h, quenched with H2O (500 mL), and extracted with EtOAc (3×200 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 2:8→3:7 EtOAc:hexanes) provided the title compound as an off-white solid (15.4 g, 94%). MS: 168.5 (MH+); HPLC Rf: 3.45 min. (HPLC method 4); HPLC purity: 96%.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
47.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

0.4 g (12.5 mmol) of sodium hydride is added to 25 cm3 of dimethylformamide under an argon atmosphere at a temperature in the region of 20° C., and a solution of 1.8 g (11.7 mmol) of 4-chloropyrrolo[2,3-d]pyrimidine in 25 cm3 of dimethylformamide is then added dropwise over the course of 15 minutes. The reaction mixture is stirred at a temperature in the region of 20° C. for 1 hour, 1.12 cm3 (18 mmol) of methyl iodide are then added, and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then poured into a mixture of 200 cm3 of ethyl acetate and 200 cm3 of water. The organic phase is separated out after the phases have settled, washed successively twice with 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and then concentrated to dryness under reduced pressure (2.7 kPa), giving 1.35 g of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the form of a brown powder. Mass spectrum (DCI): m/e 168 (MH+) (base peak).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (15.2 g, 99 mmol) in N,N-Dimethylformamide (DMF) (100 mL) at 0 C was added 60% NaH (5.15 g, 129 mmol) portionwise. After H2 bubbling stopped, iodomethane (6.81 mL, 109 mmol) was added dropwise, and then the reaction mixture was allowed to warm to room temperature. After 3 hours, the reaction mixture was poured slowly onto water (˜800 mL; Caution: H2 evolution due to quenching excess NaH). The resulting solid was filtered and washed with water followed by hexanes to afford 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (12.2 g) as an off-white solid.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.81 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine described in the research?

A1: Research indicates that this compound readily reacts with various nucleophiles. For instance, reacting it with ethanolic ammonia, thiourea, or aqueous sodium sulfhydrate can yield the corresponding 4-amino or 4-thione analogs []. This reactivity highlights its potential as a versatile building block for synthesizing a range of substituted pyrrolo[2,3-d]pyrimidines.

Q2: Why is the synthesis of 9-methylpyrrolo[4,3,2-de]pyrimido[4,5-c]dihydrooxazepine significant in this context?

A2: The synthesis of 9-methylpyrrolo[4,3,2-de]pyrimido[4,5-c]dihydrooxazepine (compound 34 in the study) is particularly noteworthy because it represents a tricyclic pyrrolo[2,3-d]pyrimidine analog of the mutagenic purine N6-hydroxyadenine []. This structural similarity suggests potential applications in studying DNA replication and repair mechanisms, as well as in developing potential anticancer agents.

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